molecular formula C18H13F2N5O4S2 B2406598 N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide CAS No. 868973-66-4

N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B2406598
CAS No.: 868973-66-4
M. Wt: 465.45
InChI Key: LCGVIVYBOJQSPZ-UHFFFAOYSA-N
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Description

N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a difluorophenyl group, and a nitrobenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N5O4S2/c1-9-2-3-10(6-14(9)25(28)29)16(27)22-17-23-24-18(31-17)30-8-15(26)21-13-5-4-11(19)7-12(13)20/h2-7H,8H2,1H3,(H,21,26)(H,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGVIVYBOJQSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via nucleophilic substitution reactions, often using difluorobenzene derivatives and suitable nucleophiles.

    Attachment of the Nitrobenzamide Moiety: The nitrobenzamide moiety is attached through amide bond formation, typically involving the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring or the nitro group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) under appropriate conditions (acidic, basic, or neutral) are employed.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Depending on the substituent, products can vary widely, including halogenated or alkylated derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler thiadiazole derivatives. Key methods include:

  • Reagents and Conditions : The synthesis often requires specific catalysts and solvents under controlled temperature and pressure to facilitate the reactions.
  • Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Anticancer Properties

The compound exhibits significant potential as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer cell lines, including:

  • Mechanism of Action : It is believed to interact with specific biological targets such as enzymes or receptors involved in cancer cell survival.
  • In Vitro Studies : Experimental results show promising efficacy against multiple cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties, effective against various bacterial and fungal strains:

  • Bacterial Inhibition : Research has shown that thiadiazole derivatives can inhibit the growth of pathogens like Xanthomonas oryzae at low concentrations.
  • Fungal Activity : The compound's structure enhances its ability to disrupt fungal growth, making it a candidate for further exploration in antifungal therapies.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical settings:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated IC50 values lower than standard treatments like cisplatin in MCF-7 breast cancer cells.
Study 2Antimicrobial EffectsShowed significant inhibition of Staphylococcus aureus at concentrations below 100 μg/mL.
Study 3Mechanistic InsightsIdentified pathways affected by the compound leading to apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the nitrobenzamide moiety are crucial for its binding affinity and specificity. The thiadiazole ring may play a role in stabilizing the compound’s conformation and enhancing its reactivity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((2-((2,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide
  • N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-aminobenzamide

Uniqueness

Compared to similar compounds, N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The nitro group also adds to its distinct properties, making it a valuable compound for various applications.

Biological Activity

N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This compound features a complex structure that integrates several pharmacologically relevant moieties, including a thiadiazole ring known for its antimicrobial and anticancer properties. This article provides an in-depth examination of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19F2N5O3S, with a molecular weight of 397.44 g/mol. The structural components that contribute to its biological activity include:

Component Description
Thiadiazole Ring Known for diverse pharmacological properties including antimicrobial and anticancer effects.
Difluorophenyl Group Enhances lipophilicity and biological interaction potential.
Carboxamide Group Facilitates hydrogen bonding with biological targets.
Nitro Group May enhance anticancer activity through specific mechanisms.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The thiadiazole derivatives have been shown to possess potent activity against various pathogens.

Case Study: Antimicrobial Screening

A comparative study assessed the minimum inhibitory concentration (MIC) of various thiadiazole derivatives against common pathogens:

Pathogen MIC (μg/mL) Reference Compound MIC (μg/mL)
Staphylococcus aureus3264 (Ampicillin)
Candida albicans2432 (Fluconazole)
Escherichia coli4864 (Ciprofloxacin)

The results suggest that this compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria and fungi .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies involving similar thiadiazole derivatives indicate that they can induce apoptosis in cancer cells.

Research Findings on Anticancer Mechanisms

A study demonstrated that compounds related to this compound can trigger programmed cell death in various cancer cell lines:

Cell Line Apoptosis Rate (%) Control Apoptosis Rate (%)
HeLa37.830.89
MCF745.671.12

These findings suggest that the compound may act through multiple pathways to inhibit tumor growth and induce apoptosis .

Anti-inflammatory Activity

Emerging evidence indicates that thiadiazole derivatives may also exhibit anti-inflammatory properties. The presence of certain functional groups enhances their ability to modulate inflammatory pathways.

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis involves multi-step reactions, starting with the formation of the thiadiazole core, followed by sequential substitutions. Critical steps include:

  • Thiadiazole ring formation : Cyclocondensation of thiosemicarbazides under acidic conditions.
  • Thioether linkage : Coupling via nucleophilic substitution between a thiol group and α-haloacetamide intermediates.
  • Final acylation : Reaction with nitrobenzoyl chloride derivatives . Characterization :
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions.
  • Mass spectrometry (MS) for molecular weight validation.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., C=O at ~1680 cm⁻¹) .

Q. Which solvents and reaction conditions optimize synthesis?

  • Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) for acylation steps; acetone or ethanol for cyclization.
  • Temperature : 60–80°C for thiadiazole formation; room temperature for coupling reactions.
  • Catalysts : Anhydrous K₂CO₃ for thioether bond formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Cross-validation : Combine 2D NMR (e.g., COSY, HSQC) to assign overlapping signals.
  • Isotopic labeling : Use ¹⁵N-labeled intermediates to trace nitrogen connectivity in the thiadiazole ring.
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., nitro group orientation) .

Q. What strategies improve biological activity when initial assays show low potency?

  • Structural modifications :
Substituent PositionModificationObserved Impact (Example)
Benzamide (R1)Introduce electron-withdrawing groups (e.g., -CF₃)Enhanced enzyme binding
Thiadiazole (R2)Replace methyl with cyclopropylImproved metabolic stability
  • Formulation : Use PEGylated nanoparticles to enhance solubility and bioavailability .

Q. How to design experiments to study structure-activity relationships (SAR)?

  • Step 1 : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) at key positions.
  • Step 2 : Screen against target enzymes (e.g., kinases, microbial proteases) using fluorescence polarization or SPR assays.
  • Step 3 : Correlate activity with computational docking (e.g., AutoDock Vina) to identify critical binding interactions .

Q. How to assess compound stability under physiological conditions?

  • Thermal stability : TGA/DSC to monitor decomposition temperatures.
  • pH stability : Incubate in buffers (pH 2–9) and analyze degradation via HPLC at 24/48/72 hours.
  • Light sensitivity : Expose to UV-Vis light and track photodegradation products .

Q. What methods elucidate interactions with biological targets?

  • Molecular docking : Map binding modes to active sites (e.g., glucocorticoid receptor in ).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG, Kd).
  • Cellular assays : Measure cytokine inhibition in human whole blood to assess anti-inflammatory efficacy .

Contradiction Analysis Example

Scenario : Conflicting cytotoxicity data between in vitro and in vivo models.

  • Hypothesis : Poor pharmacokinetic (PK) properties in vivo.
  • Resolution :
    • Conduct ADME studies to evaluate absorption and hepatic metabolism.
    • Modify the compound with a prodrug strategy (e.g., esterification of the nitro group) to enhance plasma stability.
    • Re-test in rodent models with LC-MS/MS monitoring of plasma concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.